4-Ethoxy-3-methylbenzoic acid molecular weight and formula
An In-Depth Technical Guide to Substituted Benzoic Acids: Focus on 4-Ethoxy-3-methylbenzoic Acid and Its Analogs For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical g...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Substituted Benzoic Acids: Focus on 4-Ethoxy-3-methylbenzoic Acid and Its Analogs
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and analytical methodologies related to substituted benzoic acids, with a specific focus on 4-ethoxy-3-methylbenzoic acid. Due to the limited availability of specific experimental data for 4-ethoxy-3-methylbenzoic acid in publicly accessible databases, this guide will leverage data from its close structural analogs, primarily 3-methoxy-4-methylbenzoic acid and 4-methoxy-3-methylbenzoic acid, to provide a thorough and well-rounded technical narrative. These analogs serve as excellent surrogates for understanding the chemical behavior and properties relevant to this class of compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction: The Versatility of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone in the field of organic chemistry, serving as pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers. The functionalization of the benzene ring with various substituents, such as alkoxy and alkyl groups, allows for the fine-tuning of the molecule's physicochemical properties, including its lipophilicity, electronic effects, and steric hindrance. This modulation is critical in drug design for optimizing pharmacokinetic and pharmacodynamic profiles.
This guide centers on 4-ethoxy-3-methylbenzoic acid . While specific experimental data for this compound is not widely available, its structural characteristics can be inferred from its name.
Molecular Identity of 4-Ethoxy-3-methylbenzoic Acid
Chemical Formula: C₁₀H₁₂O₃
Calculated Molecular Weight: 180.20 g/mol
The structure consists of a benzoic acid core with an ethoxy group at the 4-position and a methyl group at the 3-position.
Physicochemical Properties of Alkoxy-Methylbenzoic Acids
To understand the expected properties of 4-ethoxy-3-methylbenzoic acid, we will examine the known properties of its methoxy analogs. These properties are crucial for predicting solubility, reactivity, and suitability for various applications.
Synthesis Strategies for Alkoxy-Methylbenzoic Acids
The synthesis of alkoxy-methylbenzoic acids typically involves multi-step processes starting from readily available precursors. A general understanding of these synthetic routes provides insight into potential manufacturing processes and impurity profiles.
A representative synthesis workflow for a methoxy-methylbenzoic acid is outlined below. This general approach can be adapted for the synthesis of 4-ethoxy-3-methylbenzoic acid, likely starting from a corresponding ethoxy-substituted precursor.
Application Note: A Robust HPLC Method for Purity Analysis of 4-Ethoxy-3-methylbenzoic Acid
Introduction: The Analytical Imperative for 4-Ethoxy-3-methylbenzoic Acid 4-Ethoxy-3-methylbenzoic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for 4-Ethoxy-3-methylbenzoic Acid
4-Ethoxy-3-methylbenzoic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its purity determination is a critical requirement in a regulated environment. This application note describes a reversed-phase HPLC (RP-HPLC) method that provides selectivity, accuracy, and precision for the analysis of 4-Ethoxy-3-methylbenzoic acid.
Physicochemical Properties of 4-Ethoxy-3-methylbenzoic Acid and Methodological Implications
A thorough understanding of the analyte's physicochemical properties is the foundation for a logical and effective HPLC method development. While direct experimental data for 4-Ethoxy-3-methylbenzoic acid is not extensively published, its properties can be reliably inferred from structurally similar molecules.
Table 1: Physicochemical Properties of 4-Ethoxy-3-methylbenzoic Acid and Structurally Related Analogs
Compound
Molecular Formula
Molecular Weight ( g/mol )
pKa (Predicted/Reported)
Solubility
4-Ethoxy-3-methylbenzoic acid
C10H12O3
180.20
~4.3 (Estimated)
Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO)[1].
The carboxylic acid functional group dictates that the pKa of 4-Ethoxy-3-methylbenzoic acid will be in the acidic range, estimated to be around 4.3. To ensure good peak shape and reproducible retention in RP-HPLC, it is essential to suppress the ionization of this acidic moiety. This is achieved by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa.
Proposed HPLC Method for Purity Analysis
The following HPLC method is proposed based on the physicochemical properties of aromatic carboxylic acids and established chromatographic principles[7][8].
Chromatographic Conditions
Table 2: Recommended HPLC Parameters
Parameter
Recommended Condition
Justification
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides excellent retention and resolution for non-polar to moderately polar compounds like the analyte.
Mobile Phase A
0.1% Phosphoric Acid in Water
Acidifies the mobile phase to a pH of approximately 2.1, ensuring the analyte is in its non-ionized form for optimal retention and peak shape[9].
Mobile Phase B
Acetonitrile
A common and effective organic modifier for reversed-phase chromatography.
A gradient is employed to ensure elution of the main peak with a good peak shape and to elute any potential, more hydrophobic impurities. The re-equilibration step ensures method robustness.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength
254 nm
Aromatic rings with carboxylic acid substitution typically exhibit strong UV absorbance around this wavelength, providing good sensitivity.
Injection Volume
10 µL
A standard injection volume to minimize band broadening.
Sample Diluent
Acetonitrile:Water (50:50, v/v)
Ensures sample solubility and compatibility with the mobile phase.
Rationale for Methodological Choices
The selection of a C18 stationary phase is based on its hydrophobicity, which will provide adequate retention for the aromatic ring and alkyl substituents of 4-Ethoxy-3-methylbenzoic acid. The use of an acidic mobile phase is the most critical parameter for the successful analysis of acidic compounds[8]. Phosphoric acid is chosen as the modifier due to its low UV absorbance and its ability to effectively buffer the mobile phase at a low pH. A gradient elution strategy is employed to ensure that any potential impurities, which may have different polarities, are effectively separated from the main peak and eluted from the column in a reasonable time.
Potential Impurities and Method Specificity
The manufacturing process of 4-Ethoxy-3-methylbenzoic acid can potentially introduce several impurities. A robust HPLC method must be able to separate these from the main component. Potential impurities could include:
Starting Materials: Unreacted precursors used in the synthesis.
Positional Isomers: Such as 3-ethoxy-4-methylbenzoic acid.
Related Substances: For instance, the corresponding methyl or ethyl ester of the carboxylic acid, which could be formed during synthesis or as a degradation product[10].
By-products from side reactions: For example, impurities from the synthesis of similar compounds have been noted[11].
The proposed gradient method is designed to provide a wide elution window to separate compounds with a range of polarities, thereby enhancing the specificity of the analysis.
Experimental Protocol: Step-by-Step Guide
Preparation of Solutions
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
Sample Diluent (Acetonitrile:Water, 50:50, v/v): Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 4-Ethoxy-3-methylbenzoic acid reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 4-Ethoxy-3-methylbenzoic acid sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
HPLC System Setup and Analysis
Set up the HPLC system according to the parameters in Table 2.
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
Inject a blank (sample diluent) to ensure the system is clean.
Inject the standard solution to determine the retention time and peak area of the main component.
Inject the sample solution to determine the purity of the sample.
The purity of the sample can be calculated using the area normalization method.
Method Validation: A Self-Validating System
While a full validation study is beyond the scope of this application note, the proposed method is designed with validation in mind. Key validation parameters to be assessed would include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of the main peak from any impurities.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Analytical Workflow
The logical flow of the HPLC purity analysis is depicted below.
Figure 1: Workflow for HPLC purity analysis of 4-Ethoxy-3-methylbenzoic acid.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the purity determination of 4-Ethoxy-3-methylbenzoic acid. The methodological choices are grounded in the physicochemical properties of the analyte and established chromatographic principles, ensuring a scientifically sound and transferable protocol. This method is suitable for implementation in quality control laboratories and for in-process monitoring during drug development.
References
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]
PubChem. 4-Methoxybenzoic Acid. (n.d.). Retrieved from [Link]
ChemBK. 3-Methoxy-4-methylbenzoic acid. (2024-04-09). Retrieved from [Link]
PubChem. Methyl 4-ethoxy-3-methoxybenzoate. (n.d.). Retrieved from [Link]
PubChem. 4-Hydroxy-3-methylbenzoic acid. (n.d.). Retrieved from [Link]
PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (n.d.). Retrieved from [Link]
Google Patents. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. (n.d.).
SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). Retrieved from [Link]
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020-10-22). Retrieved from [Link]
Wikipedia. p-Toluic acid. (n.d.). Retrieved from [Link]
Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. (n.d.). Retrieved from [Link]
NIH. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). Retrieved from [Link]
Agilent. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013-10-01). Retrieved from [Link]
Organic Syntheses. esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. (n.d.). Retrieved from [Link]
Wikipedia. m-Toluic acid. (n.d.). Retrieved from [Link]